{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride
Overview
Description
{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride is a heterocyclic compound that contains both furan and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of {[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Furan Derivatives: Compounds containing the furan ring also show comparable chemical reactivity and applications.
Uniqueness
What sets {[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride apart is the combination of both furan and oxadiazole rings in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to compounds containing only one of these rings .
Biological Activity
The compound {[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride is a derivative of the oxadiazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : CHClNO
IUPAC Name : {[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}amine; hydrochloride
The structure of the compound includes a furan ring and an oxadiazole moiety, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with various biological targets.
Anticancer Properties
Research has shown that 1,2,4-oxadiazole derivatives exhibit significant anticancer activity. In a study evaluating various derivatives against human cancer cell lines (MCF-7, MDA-MB-231, A549, DU-145), several compounds demonstrated promising results in inhibiting cancer cell proliferation . Specifically, compounds linked to 5-fluorouracil were synthesized and tested, revealing enhanced anticancer efficacy compared to standard treatments.
Cell Line | Compound Tested | Inhibition (%) |
---|---|---|
MCF-7 | 7a | 78 |
MDA-MB-231 | 7b | 82 |
A549 | 7c | 75 |
DU-145 | 7d | 80 |
Anti-inflammatory and Analgesic Effects
The oxadiazole derivatives have also been studied for their anti-inflammatory and analgesic properties. These compounds can modulate inflammatory pathways and provide relief from pain through various mechanisms .
Antimicrobial Activity
The compound has shown potential antimicrobial properties against a range of pathogens. Studies indicate that oxadiazole derivatives can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer progression and inflammation. For instance:
- Anticancer Mechanism : The compound may inhibit key enzymes involved in DNA synthesis or repair pathways in cancer cells.
- Anti-inflammatory Mechanism : It could modulate cytokine production or inhibit inflammatory mediators.
Case Studies
- Case Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties against multiple human cancer cell lines. The study highlighted that modifications to the oxadiazole ring significantly influenced the anticancer efficacy of the compounds .
- Study on Antimicrobial Efficacy : In another study focusing on antimicrobial activity, several oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced antibacterial activity significantly .
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2.ClH/c8-4-6-9-7(12-10-6)5-2-1-3-11-5;/h1-3H,4,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSJRAQZMHEICA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NO2)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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